5-Chloro-2-methylpyridine hydrate
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Overview
Description
5-Chloro-2-methylpyridine hydrate is a chemical compound that belongs to the class of chlorinated pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylpyridine hydrate can be achieved through several methods. One common approach involves the chlorination of 2-methylpyridine. This process typically uses a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out at temperatures ranging from 0°C to 200°C, depending on the specific reagents and desired yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste . For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can produce 2-methylpyridines efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylpyridine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 5-hydroxy-2-methylpyridine or 5-amino-2-methylpyridine can be formed.
Oxidation Products: Oxidation can yield compounds like 5-chloro-2-pyridinecarboxylic acid.
Reduction Products: Reduction can produce 5-chloro-2-methylpyridine derivatives with altered functional groups.
Scientific Research Applications
5-Chloro-2-methylpyridine hydrate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylpyridine hydrate involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups enhance its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Similar in structure but with the chlorine and methyl groups in different positions.
2-Methylpyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Chloro-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a methyl group.
Uniqueness
5-Chloro-2-methylpyridine hydrate is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for targeted applications in various fields .
Properties
IUPAC Name |
5-chloro-2-methylpyridine;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.H2O/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZOFUGGQYULDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)Cl.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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